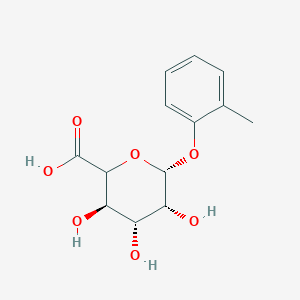

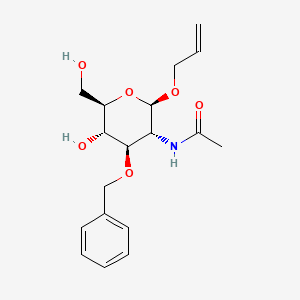

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex glycosides often involves multi-step chemical reactions, including selective protection and deprotection of functional groups, glycosylation steps, and modifications to achieve the desired structural features. For instance, research on related glycoside synthesis highlights the strategic use of protective groups and the importance of stereochemistry in achieving specific glycosidic linkages (Matta, K., Vig, R., & Abbas, S., 1984)(Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of glycosides determines their physical and chemical properties and their reactivity. X-ray diffraction studies provide critical insights into the crystal and molecular structure, offering details on the conformation and spatial arrangement of atoms within the molecule (Takeda, H., Kaiya, T., Yasuoka, N., & Kasai, N., 1978)(Takeda et al., 1978).

Chemical Reactions and Properties

Glycosides undergo various chemical reactions, including glycosylation, hydrolysis, and modification reactions that alter their functional groups. The reactivity of glycosides is significantly influenced by their glycosidic bond and the presence of protective groups. Studies on the chemical behavior of similar compounds shed light on their reactivity and the conditions required for specific transformations (Miljković, D., Popsavin, V., & Harangi, J., 1985)(Miljković, Popsavin, & Harangi, 1985).

Physical Properties Analysis

The physical properties of glycosides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of different functional groups. Research on related compounds provides insights into how structural features influence physical properties (Liberek, B., 2005)(Liberek, 2005).

Chemical Properties Analysis

The chemical properties of glycosides, including acidity, basicity, and reactivity towards specific reagents, are key to their utility in synthetic chemistry and biological applications. The functional groups present in glycosides, such as acetyl or tosyl groups, play a significant role in determining these properties. Investigations into the functionalization pattern and reactivity of similar glycosides offer valuable information on their chemical behavior (Dicke, R., Rahn, K., Haack, V., & Heinze, T., 2001)(Dicke, Rahn, Haack, & Heinze, 2001).

Scientific Research Applications

Chemical Synthesis and Modification

Research into the chemical synthesis and modification of complex sugars and derivatives, such as 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside, reveals its potential applications in creating glycomimetics and studying carbohydrate-based interactions. The base-catalyzed conjugate Michael addition of 1-thiosugars to reactive enones is a method for creating thiodisaccharides, serving as glycomimetics, indicating the importance of these compounds in developing biologically relevant molecules. This process shows the utility of toluenesulfonyl-protected sugars in synthesizing complex carbohydrate structures, which are pivotal in understanding carbohydrate-protein interactions and the development of novel therapeutics (Witczak et al., 2007).

Anticoagulant Activity Studies

Studies on glycosaminoglycans from various sources, including sea cucumbers, have demonstrated the structural diversity and complexity of carbohydrate-based molecules, highlighting the importance of specific structural features, such as sulfated fucose branches, in biological activity. This research underscores the potential of using complex carbohydrate derivatives for studying and enhancing anticoagulant activities, with implications for therapeutic applications (Yang et al., 2015).

Structural Analysis and Functionalization Patterns

The functionalization of polysaccharides, such as starch, with p-toluenesulfonyl groups (tosyl) is an area of interest due to the modification's impact on the solubility and reactivity of these polymers. Such studies provide insights into the distribution of functional groups and their effects on polymer properties, offering a basis for the development of novel materials with specific characteristics (Dicke et al., 2001).

Enzyme Inhibition and Biological Activity

Research into the synthesis and enzyme inhibition properties of novel compounds, including those derived from or related to 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside, sheds light on the potential of these molecules in treating diseases such as Alzheimer’s and diabetes. The exploration of azinane triazole-based derivatives, for instance, demonstrates the capability of toluenesulfonyl-protected compounds in inhibiting enzymes critical to disease progression, offering a pathway to the discovery of new therapeutics (Asif et al., 2022).

Mechanism of Action

Target of Action

The tosyl group (4-toluenesulfonyl) is known to be a good leaving group in organic chemistry . This suggests that the compound may interact with various biological targets by donating the tosyl group.

Mode of Action

Based on the presence of the tosyl group, it can be inferred that this compound may act as a substrate in biochemical reactions, where the tosyl group is displaced by a nucleophile . The resulting changes would depend on the specific reaction and the nature of the nucleophile.

Biochemical Pathways

Tosyl derivatives have been used in the synthesis of various bioactive compounds , suggesting that this compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The presence of the tosyl group may influence its bioavailability, as tosyl derivatives are known to have good leaving group properties , which could potentially enhance the compound’s reactivity and absorption.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside. For instance, the reactivity of the tosyl group might be affected by the pH of the environment .

Safety and Hazards

properties

IUPAC Name |

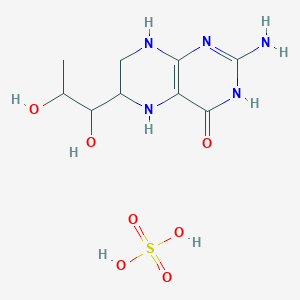

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWIFFZBWFOWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

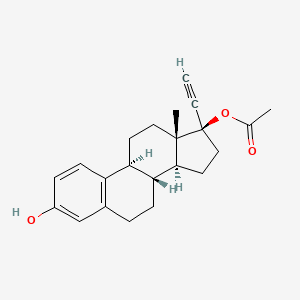

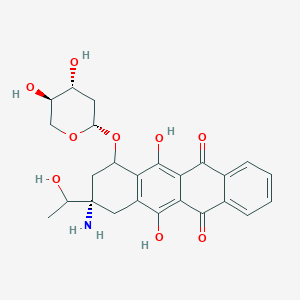

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

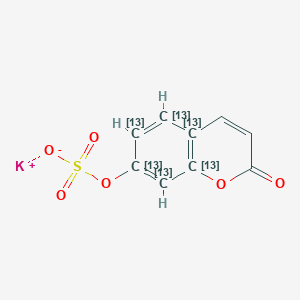

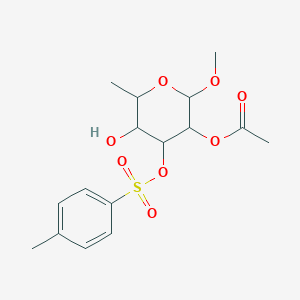

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

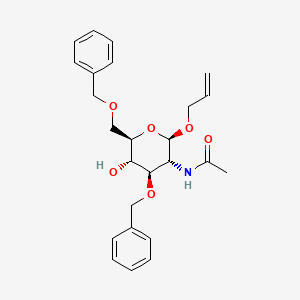

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)